Cas no 1566883-08-6 (1-(2,3-dihydrobenzofuran-2-yl)pent-4-en-1-one)

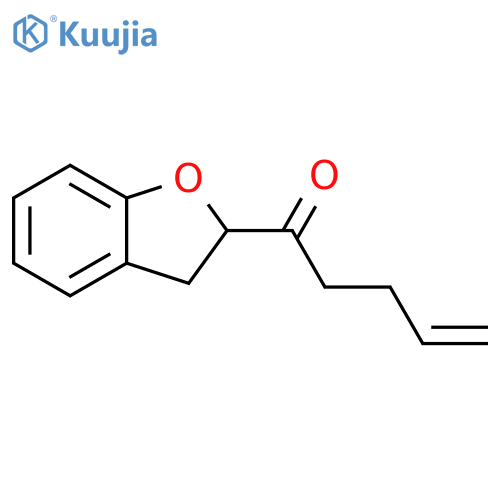

1566883-08-6 structure

商品名:1-(2,3-dihydrobenzofuran-2-yl)pent-4-en-1-one

CAS番号:1566883-08-6

MF:C13H14O2

メガワット:202.249063968658

CID:4606634

1-(2,3-dihydrobenzofuran-2-yl)pent-4-en-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2,3-dihydrobenzofuran-2-yl)pent-4-en-1-one

-

- インチ: 1S/C13H14O2/c1-2-3-7-11(14)13-9-10-6-4-5-8-12(10)15-13/h2,4-6,8,13H,1,3,7,9H2

- InChIKey: ZQTCIKRPDUALDS-UHFFFAOYSA-N

- ほほえんだ: C(C1CC2=CC=CC=C2O1)(=O)CCC=C

1-(2,3-dihydrobenzofuran-2-yl)pent-4-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-378417-0.5g |

1-(2,3-dihydro-1-benzofuran-2-yl)pent-4-en-1-one |

1566883-08-6 | 95% | 0.5g |

$824.0 | 2023-03-02 | |

| Enamine | EN300-378417-0.25g |

1-(2,3-dihydro-1-benzofuran-2-yl)pent-4-en-1-one |

1566883-08-6 | 95% | 0.25g |

$524.0 | 2023-03-02 | |

| Enamine | EN300-378417-10.0g |

1-(2,3-dihydro-1-benzofuran-2-yl)pent-4-en-1-one |

1566883-08-6 | 95% | 10.0g |

$4545.0 | 2023-03-02 | |

| Enamine | EN300-378417-2.5g |

1-(2,3-dihydro-1-benzofuran-2-yl)pent-4-en-1-one |

1566883-08-6 | 95% | 2.5g |

$2071.0 | 2023-03-02 | |

| Aaron | AR01BIKT-50mg |

1-(2,3-dihydrobenzofuran-2-yl)pent-4-en-1-one |

1566883-08-6 | 95% | 50mg |

$362.00 | 2025-02-09 | |

| A2B Chem LLC | AW15809-5g |

1-(2,3-dihydrobenzofuran-2-yl)pent-4-en-1-one |

1566883-08-6 | 95% | 5g |

$3262.00 | 2024-04-20 | |

| 1PlusChem | 1P01BICH-1g |

1-(2,3-dihydrobenzofuran-2-yl)pent-4-en-1-one |

1566883-08-6 | 95% | 1g |

$1210.00 | 2025-03-19 | |

| A2B Chem LLC | AW15809-1g |

1-(2,3-dihydrobenzofuran-2-yl)pent-4-en-1-one |

1566883-08-6 | 95% | 1g |

$1148.00 | 2024-04-20 | |

| Aaron | AR01BIKT-250mg |

1-(2,3-dihydrobenzofuran-2-yl)pent-4-en-1-one |

1566883-08-6 | 95% | 250mg |

$746.00 | 2025-02-09 | |

| A2B Chem LLC | AW15809-500mg |

1-(2,3-dihydrobenzofuran-2-yl)pent-4-en-1-one |

1566883-08-6 | 95% | 500mg |

$903.00 | 2024-04-20 |

1-(2,3-dihydrobenzofuran-2-yl)pent-4-en-1-one 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Yiji Lin,Shigang Wan,Fang Zou,Yuekui Wang,Hui Zhang New J. Chem., 2011,35, 2584-2590

1566883-08-6 (1-(2,3-dihydrobenzofuran-2-yl)pent-4-en-1-one) 関連製品

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 57707-64-9(2-azidoacetonitrile)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量